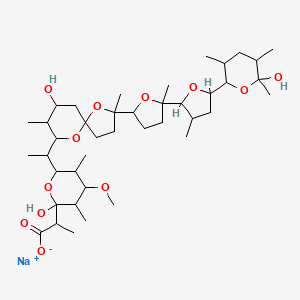![molecular formula C15H14N2O4 B1664135 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione CAS No. 159109-11-2](/img/structure/B1664135.png)
5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione
Übersicht
Beschreibung
Synthesis Analysis
Unfortunately, the specific synthesis process for 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione is not available in the search results. For more detailed information, it is recommended to refer to scientific literature or contact suppliers who offer this compound.Molecular Structure Analysis
The molecular structure of 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure visualization is not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Antiviral Activity : Researchers synthesized various isoquinoline derivatives, including those similar to 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione. These compounds were studied for their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, although they showed limited effectiveness (Ivashchenko et al., 2014). Another study synthesized novel isoquinoline derivatives through reactions with various nitrogen nucleophiles, contributing to the understanding of isoquinoline chemistry and potential applications (Mahmoud et al., 2010).
Biological Activity and Applications
- Potential in Drug Discovery : Studies on similar isoquinoline compounds have highlighted their potential in drug discovery, particularly as antiviral agents. Although not specifically focused on 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione, these studies provide a basis for understanding its potential applications in medicinal chemistry. For instance, various derivatives were evaluated for their antiviral properties, with some showing activity against influenza A virus, indicating a potential avenue for further research in this area (Ivashchenko et al., 2014).
Chemical Reactivity and Potential Uses
- Novel Derivatives and Reactions : The synthesis of novel isoquinoline derivatives, including reactions with nitrogen nucleophiles, has been a subject of research. These studies contribute to the broader understanding of isoquinoline reactivity and potential applications in various fields, including materials science and pharmaceuticals (Mahmoud et al., 2010).
Eigenschaften
IUPAC Name |
5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVWJFBHQIXEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | |
CAS RN |
159109-11-2 | |
| Record name | 159109-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



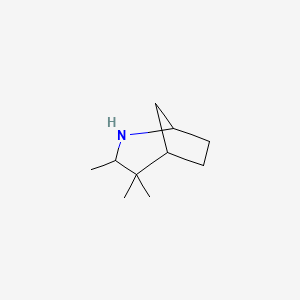


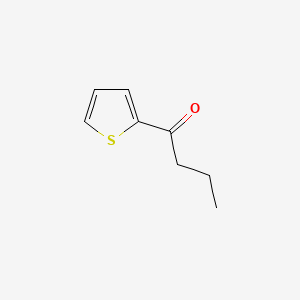
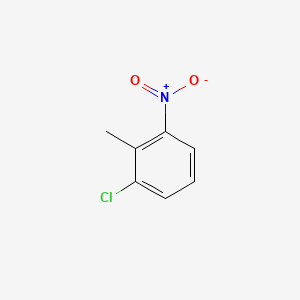
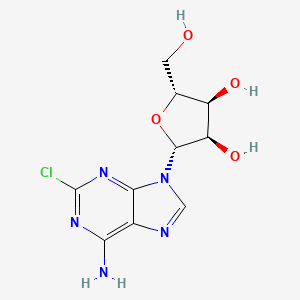



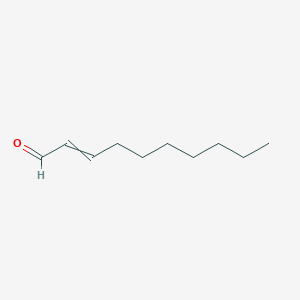
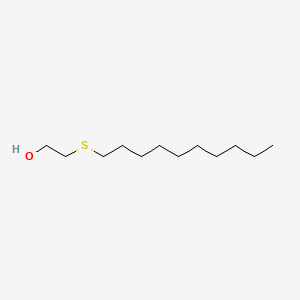
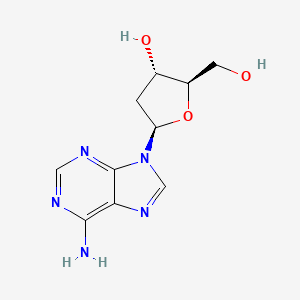
![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
